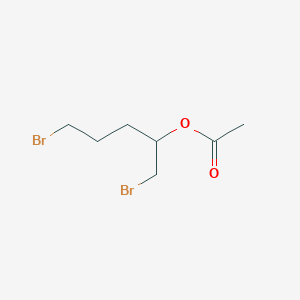

2-Acetoxy-1,5-dibromopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromopentan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMIHIAAGUSENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336956 | |

| Record name | 2-Acetoxy-1,5-dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205180-51-4 | |

| Record name | 2-Acetoxy-1,5-dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Considerations of 2 Acetoxy 1,5 Dibromopentane

The formal name of the compound according to IUPAC nomenclature is 2-acetoxy-1,5-dibromopentane. Its structure consists of a central pentane (B18724) chain. A bromine atom is attached to the first carbon (C1), and another bromine atom is attached to the fifth carbon (C5). An acetoxy group (–OCOCH₃) is substituted at the second carbon (C2) of the chain. wikipedia.org The presence of the acetoxy group on the second carbon atom makes this a chiral center, meaning the compound can exist as different stereoisomers.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 205180-51-4 chemsrc.com |

| Molecular Formula | C₇H₁₂Br₂O₂ |

| Structure | Br-CH₂-CH(OAc)-CH₂-CH₂-CH₂-Br |

Significance of Brominated Pentane Chains and Acetoxy Functionality in Complex Molecular Architectures

The synthetic utility of 2-acetoxy-1,5-dibromopentane is derived directly from the distinct reactivities of its constituent parts: the dibrominated pentane (B18724) chain and the acetoxy group.

The brominated pentane chain offers two sites for nucleophilic substitution and other transformations. The 1,5-dibromo substitution pattern is particularly useful for forming five- and six-membered rings, a common structural motif in many natural products and pharmaceuticals. 1,5-Dibromopentane (B145557) itself is a widely used reagent for this purpose, serving as a five-carbon electrophile in reactions with dinucleophiles. acs.org For example, it is used to synthesize benzo[b]xanthone derivatives, which have shown potential as anticancer agents, and in the formation of piperidine (B6355638) rings by reacting with anilines. acs.org It is also a precursor for creating chiral ligands and spirosteroids. mdpi.com The bromine atoms act as excellent leaving groups, facilitating nucleophilic attack. Radical bromination is a key method for introducing bromine atoms onto an alkane chain, with a notable selectivity for tertiary and secondary positions over primary ones. masterorganicchemistry.comyoutube.com

The acetoxy functionality (–OAc) is more than just a simple substituent; it is a versatile functional group in synthetic organic chemistry. rsc.org One of its primary roles is as a protecting group for an alcohol. wikipedia.org An alcohol can be converted to an acetate (B1210297) ester through acetylation, masking its reactivity, and the alcohol can be regenerated later through deprotection via aqueous acid or base. wikipedia.org Furthermore, the acetoxy group can be readily hydrolyzed to a hydroxyl (–OH) group, which can then participate in a vast range of subsequent reactions or serve as a directing group to influence the stereochemistry of nearby transformations. rsc.org Compounds containing acetoxy groups are found in numerous natural products and biologically active molecules. rsc.orgacs.org The introduction of acetoxy groups can be achieved through various methods, including the direct C–H acetoxylation of inert bonds, a powerful strategy that avoids the need for pre-functionalized substrates. rsc.org

The combination of these functionalities in one molecule allows for orthogonal synthetic strategies, where one functional group can be reacted selectively while the others remain intact for later manipulation.

Applications of 2 Acetoxy 1,5 Dibromopentane in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate

The utility of 2-acetoxy-1,5-dibromopentane as a versatile synthetic intermediate stems from the differential reactivity of its functional groups. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the acetoxy group can be hydrolyzed to a hydroxyl group, which can then be further functionalized. This allows for sequential and controlled modifications of the molecule, making it a valuable building block for the synthesis of more elaborate structures. Its application is analogous to other bifunctional reagents, such as 5-bromopentadienal, which serves as a precursor for various functionalized polyenic compounds. rsc.org

Synthesis of Heterocyclic Compounds

The strategic placement of reactive sites in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Incorporation into Nitrogen-Containing Heterocycles (e.g., Pyrimidine (B1678525) Nucleoside Analogues, Spirocyclic Pyrrolidones)

The synthesis of nucleoside analogues is a critical area of medicinal chemistry, with many such compounds exhibiting antiviral and anticancer properties. nih.govpensoft.netfiu.edu this compound can serve as a key building block for the pentane (B18724) linker in certain pyrimidine nucleoside analogues. The dibromo functionality allows for the attachment of the pentane chain to both the pyrimidine base and another molecular component, while the acetoxy group can be modified to mimic the sugar moiety of natural nucleosides.

| Target Compound Class | Key Synthetic Strategy | Relevance of this compound |

| Pyrimidine Nucleoside Analogues | Alkylation of pyrimidine bases | Provides the pentyl linker between the heterocyclic base and other functional groups. |

| Spirocyclic Pyrrolidones | Intramolecular cyclization reactions | The dibromo functionality facilitates the formation of the spirocyclic ring system. |

Spirocyclic pyrrolidines are another important class of nitrogen-containing heterocycles found in various natural products and pharmaceuticals. scispace.comfigshare.comdntb.gov.ua The structure of this compound is well-suited for the construction of such spirocyclic systems. The two bromine atoms can react with a suitable nitrogen-containing precursor in a sequential or one-pot manner to form the pyrrolidine (B122466) ring fused in a spiro fashion to another ring system.

Formation of Oxygen-Containing Cyclic Systems (e.g., Tetrahydrofurfuryl Alcohol Derivatives)

Derivatives of tetrahydrofurfuryl alcohol are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. researchgate.netmdpi.com Research has demonstrated that 4-acetoxy-1,5-dibromopentane derivatives can be converted into tetrahydrofurfuryl alcohol derivatives. oup.com This transformation highlights the utility of the acetoxy-dibromopentane scaffold in constructing oxygen-containing heterocycles. The reaction proceeds via an intramolecular cyclization, where one of the bromine atoms is displaced by the oxygen of the hydrolyzed acetoxy group.

Construction of Macrocyclic and Polymeric Structures

The ability of this compound to connect molecular units makes it a valuable component in the synthesis of larger, more complex architectures like dendrimers and cross-linked polymers.

| Dendrimer Generation | Number of Peripheral Groups | Role of Pentamethylene Spacer |

| First | 6 | Connects core to first layer of branching units. |

| Second | 12 | Connects first and second layers of branching units. |

| Third | 24 | Connects second and third layers of branching units. |

| Fourth | 48 | Connects third and fourth layers of branching units. |

Cross-linking Reactions in Material Science

In material science, cross-linking is a crucial process for modifying the properties of polymers, leading to materials with enhanced strength, thermal stability, and solvent resistance. The bifunctional nature of this compound makes it a potential cross-linking agent. The two bromine atoms can react with functional groups on different polymer chains, creating a network structure. The acetoxy group can also participate in or be modified for cross-linking reactions, for example, after conversion to a hydroxyl group. This is conceptually similar to the use of acetoacetoxy-functionalized polymers that undergo cross-linking through reactions with diamines. researchgate.net

Building Block in Natural Product and Pharmaceutical Analogues Synthesis

Extensive literature searches did not yield specific examples of this compound being directly used for the synthesis of phospholipid analogues, steroid derivatives, or salicylic (B10762653) acid analogues as outlined. The primary documented application in this context relates to its role as a precursor in the synthesis of advanced glycation end-products.

Precursors to Advanced Glycation End-products (AGEs) like Glucosepane (B12743330)

Advanced glycation end-products (AGEs) are complex compounds formed when sugars react with proteins or lipids. They are implicated in the aging process and complications associated with diabetes. One of the most significant AGEs found in human tissue is glucosepane, a cross-link formed between the amino acids lysine (B10760008) and arginine. The intricate structure of glucosepane has made it a challenging target for synthetic chemists.

A concise, eight-step total synthesis of glucosepane has been reported, which allows for the production of chemically homogeneous material for biological investigation. scitechdaily.comnih.gov In a related synthesis of a key electrophilic glucosepane precursor, the process begins with the commercially available starting material, 1,5-dibromopentane (B145557). nih.gov This initial compound undergoes a 10-step synthetic procedure to afford the advanced precursor necessary for the subsequent construction of the glucosepane core. nih.gov While the detailed step-by-step transformation from 1,5-dibromopentane is not fully elucidated in the primary literature, the conversion of such a dibromoalkane into a more functionalized intermediate like this compound represents a common strategy in multi-step synthesis to install required functional groups for further elaboration. The development of this synthetic route is crucial for creating tools to study the role of glucosepane in human health and disease. scitechdaily.comeurekalert.org

Application in the Synthesis of Chiral Ligands and Catalysts (e.g., Imidazolium-salt-supported bisoxazolines)

Chiral ligands and catalysts are essential in asymmetric catalysis for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Bisoxazoline (BOX) and pyridine-bisoxazoline (PyBOX) ligands are well-established classes of C2-symmetric chiral ligands used in a multitude of asymmetric transformations. wikipedia.org Their synthesis typically involves the condensation of bifunctional starting materials, such as dicarboxylic acids or dinitriles, with chiral amino alcohols. wikipedia.org

Similarly, imidazolium (B1220033) salts are widely used as precursors for N-heterocyclic carbene (NHC) ligands, which have broad applications in catalysis. The synthesis of these salts generally involves the quaternization of an N-substituted imidazole (B134444) with an alkyl halide.

Despite the utility of this compound as a bifunctional electrophile, a review of the scientific literature did not reveal specific instances of its application in the synthesis of imidazolium-salt-supported bisoxazolines or related chiral ligands and catalysts. The established synthetic routes for these ligand classes typically employ different building blocks to construct the desired molecular architecture.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structure Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 2-Acetoxy-1,5-dibromopentane. While direct spectral data for this specific compound is not extensively published, its expected spectroscopic characteristics can be inferred from the analysis of its structural components and related molecules, such as its precursor 1,5-dibromopentane (B145557). chemicalbook.comspectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework. The introduction of the acetoxy group at the C-2 position significantly alters the chemical environment compared to 1,5-dibromopentane.

¹H NMR: The spectrum is expected to show a characteristic downfield multiplet for the proton at C-2 (CH-OAc), shifted due to the electron-withdrawing effect of the adjacent oxygen atom. The two bromine atoms at C-1 and C-5 would cause the adjacent methylene (B1212753) protons (-CH₂Br) to appear as distinct triplets further downfield than other methylene protons. A sharp singlet corresponding to the methyl protons of the acetate (B1210297) group (CH₃) would be clearly visible in the upfield region.

¹³C NMR: The carbon spectrum would confirm the presence of seven distinct carbon environments. The C-2 carbon, bonded to the acetoxy group, would be significantly downfield. The carbons bonded to bromine (C-1 and C-5) would also be deshielded. The carbonyl carbon of the acetate group would appear at the lowest field, typically around 170 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| CH₃ -COO- | ~2.0 (singlet) | ~21 | Acetyl methyl group |

| -C OO- | - | ~170 | Carbonyl carbon |

| H₂C(Br)-CH ₂- | ~1.9-2.2 (multiplet) | ~30-35 | Methylene group at C-4 |

| -CH ₂(Br) | ~3.4 (triplet) | ~33 | Methylene group at C-5 |

| -CH ₂(CH₂Br) | ~1.8-2.1 (multiplet) | ~30-35 | Methylene group at C-3 |

| H C(OAc)- | ~4.8-5.1 (multiplet) | ~70-75 | Methine proton at C-2 |

| Br-CH ₂- | ~3.5-3.7 (multiplet) | ~35-40 | Methylene group at C-1 |

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), the loss of the acetoxy group ([M-OAc]⁺), or the elimination of acetic acid ([M-CH₃COOH]⁺). nih.govnist.gov The fragmentation of the pentane (B18724) chain would also produce smaller charged fragments.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

| 288/290/292 | [C₇H₁₂Br₂O₂]⁺ | Molecular ion peak (M⁺) showing isotopic pattern for two Br atoms. |

| 229/231 | [C₅H₉Br₂]⁺ | Loss of the acetyl group (-COCH₃). |

| 209/211 | [C₅H₁₀Br]⁺ | Loss of a bromine atom and the acetoxy group. |

| 149/151 | [C₅H₁₀Br]⁺ | Fragment corresponding to brominated pentyl cation. |

| 69 | [C₅H₉]⁺ | Pentenyl cation, a common fragment from pentane derivatives. nih.gov |

| 43 | [CH₃CO]⁺ | Acetyl cation, characteristic of acetate esters. |

Elucidation of Stereochemistry and Regioselectivity in Synthetic Pathways

The synthesis of this compound involves critical steps where stereochemistry and regioselectivity must be controlled and elucidated. The molecule contains a chiral center at the C-2 position, meaning it can exist as two enantiomers, (R)- and (S)-2-acetoxy-1,5-dibromopentane.

Regioselectivity: A plausible synthetic route could involve the addition of hydrogen bromide (HBr) across the double bond of 5-bromopent-1-ene to form 1,2-dibromopentane, followed by a substitution reaction. The initial addition of HBr must be regioselective to yield the desired 1,2-dibromo intermediate over the 1,1-dibromo isomer. Subsequently, the selective substitution of the secondary bromine at C-2 with an acetate group, in the presence of a primary bromine at C-5, is a key challenge in regioselectivity. The relative reactivity of primary versus secondary halides plays a crucial role in determining the outcome of the reaction.

In other complex syntheses that utilize 1,5-dibromopentane as a building block for cycloalkylation, controlling the regiochemistry of the ring formation is paramount. For instance, in the synthesis of certain amino alcohol ligands, 1,5-dibromopentane is used to form a piperidine (B6355638) ring, where the reaction conditions dictate the specific site of cyclization. researchgate.net

Stereochemistry: Unless a stereospecific synthesis is employed, the formation of this compound will result in a racemic mixture (an equal mix of R and S enantiomers). The elucidation of the stereochemical outcome of a reaction is vital. Chiral chromatography or the use of chiral shift reagents in NMR spectroscopy can be used to distinguish between enantiomers and determine the enantiomeric excess (ee) of a reaction product. In related research, the stereochemical course of reactions is often a central focus, with reaction conditions such as temperature and solvent being modulated to influence the stereoselectivity. researchgate.net

Crystallographic Analysis of Synthesized Derivatives and Intermediates

While this compound itself is likely a liquid at room temperature and not readily analyzed by single-crystal X-ray diffraction, its solid derivatives are ideal candidates for this technique. Crystallographic analysis provides unambiguous proof of molecular structure, including relative and absolute stereochemistry, bond lengths, bond angles, and solid-state conformation.

For example, research on complex pregnane (B1235032) derivatives, which can be synthesized using precursors like 1,5-dibromopentane, heavily relies on X-ray crystallography for structural characterization. researchgate.net In one study, the crystal structure of a synthesized 3β-acetoxy-pregna-5,16-dien-20-one derivative was solved, revealing an orthorhombic space group (P212121) and providing precise conformational details of the steroid rings. researchgate.net Such analysis is crucial for confirming the outcome of a synthetic step and understanding the molecule's three-dimensional shape.

The process involves growing a suitable single crystal of a synthesized derivative and exposing it to an X-ray beam. The diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. This technique is the gold standard for structural elucidation of crystalline solids and is invaluable for confirming the stereochemistry of complex chiral molecules derived from intermediates like this compound. beilstein-journals.org

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, such as those employing force fields like MM3, are utilized to explore the conformational landscape of 2-Acetoxy-1,5-dibromopentane. acs.org The five-carbon chain allows for considerable flexibility, leading to numerous possible spatial arrangements of the acetoxy and bromo substituents. Conformational analysis aims to identify the most stable, low-energy conformers, which are more likely to be populated at equilibrium.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Feature |

| A | ~180° (anti) | 0.00 | Extended chain, minimizing steric interactions. |

| B | ~60° (gauche) | 0.6 - 1.0 | More compact structure, potential for intramolecular interactions. |

| C | ~-60° (gauche) | 0.6 - 1.0 | Mirror image of gauche conformer B. |

Note: The relative energies are illustrative and would be determined through specific computational calculations.

Quantum Chemical Calculations for Reactivity and Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and reactivity of this compound. nrel.govmdpi.com Methods like DFT can be used to calculate a variety of molecular properties that provide insight into the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, the HOMO would likely be localized around the bromine atoms and the oxygen atoms of the acetoxy group, which possess lone pairs of electrons. The LUMO would be associated with the antibonding orbitals of the carbon-bromine bonds.

Global Reactivity Descriptors: These parameters, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Model System

| Descriptor | Formula | Significance for Reactivity |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ ≈ -(IP+EA)/2 | Propensity to accept electrons. |

Note: The values for these descriptors would be obtained through specific DFT calculations on this compound.

Transition State Analysis: A key application of quantum chemical calculations is the elucidation of reaction mechanisms. researchgate.netdiva-portal.org By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which governs the reaction rate. For reactions involving this compound, such as nucleophilic substitution or elimination, transition state analysis can reveal the detailed geometry of the activated complex and help to understand the factors controlling the reaction's feasibility and stereochemical outcome.

Prediction of Reaction Pathways and Product Distributions

Computational chemistry can be used to predict the likely outcomes of chemical reactions involving this compound. By comparing the activation energies of competing reaction pathways, it is possible to predict which products will be formed preferentially. researchgate.net

For example, in a reaction with a nucleophile, this compound has two primary reaction sites: the carbon atoms bonded to the bromine atoms. Nucleophilic attack can occur at either C1 or C5. The relative rates of these two competing SN2 reactions can be predicted by calculating the activation energies for each pathway. Factors such as steric hindrance and the stability of the transition state will influence which pathway is favored.

Furthermore, elimination reactions (E2) can compete with substitution reactions. The regioselectivity of elimination (i.e., which proton is removed) can also be investigated computationally. By calculating the energies of the transition states leading to different alkene products, the major and minor products of an elimination reaction can be predicted.

Recent advances in machine learning, combined with quantum chemical data, are also being used to predict reaction pathways and product distributions with increasing accuracy. researchgate.net These models can be trained on large datasets of known reactions to learn the underlying principles of chemical reactivity.

Table 3: Hypothetical Predicted Product Distribution for the Reaction of this compound with a Nucleophile

| Product | Reaction Pathway | Predicted Yield (%) |

| 2-Acetoxy-5-nucleo-pentane | SN2 at C5 | Major |

| 1-Bromo-4-acetoxy-pentane | SN2 at C1 | Minor |

| 2-Acetoxy-pent-4-ene | E2 | Trace |

| 2-Acetoxy-pent-1-ene | E2 | Trace |

Note: The predicted yields are illustrative and would be based on the calculated activation energies for each pathway.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research could focus on developing greener synthetic pathways to 2-acetoxy-1,5-dibromopentane, moving away from traditional methods that may rely on hazardous reagents and generate significant waste.

Key areas for investigation include:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems can significantly improve atom economy and reduce waste. For instance, developing catalytic methods for the bromination and acetylation steps would be a significant advancement.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, could minimize the environmental impact associated with volatile organic compounds (VOCs). Ionic liquids, in particular, have shown promise as recyclable media for a variety of organic transformations. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers a powerful, sustainable alternative to reagent-based redox reactions, often requiring only electricity to drive the transformation. nih.gov An electrochemical approach could provide a cleaner route for the oxidative functionalization of pentane-based precursors. This method aligns with the goal of developing more efficient and sustainable approaches to chemical synthesis. nih.gov

Biocatalysis: The use of enzymes, such as lipases for the acetylation step or halogenases for bromination, could offer high selectivity under mild, aqueous conditions, representing the pinnacle of green chemistry.

A comparative analysis of a hypothetical traditional route versus a potential green route is presented below.

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Hypothetical Traditional Route | Proposed Green Synthetic Route |

|---|---|---|

| Starting Material | Petroleum-derived pentene derivatives | Biomass-derived platform chemicals |

| Brominating Agent | Elemental Bromine (Br₂) | HBr with oxidative catalyst or electro-synthesis |

| Acetylation Agent | Acetyl chloride with stoichiometric base | Acetic acid with enzymatic catalyst (lipase) |

| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Ionic Liquids or solvent-free conditions |

| Waste Profile | Halogenated organic waste, salt byproducts | Water, recyclable catalyst |

| Atom Economy | Moderate | High |

Asymmetric Synthesis Utilizing this compound as a Chiral Precursor or Scaffold

The C2 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The separation of these enantiomers or their direct asymmetric synthesis would unlock its potential as a chiral precursor. york.ac.uk

Future research could explore:

Enantioselective Synthesis: Developing a catalytic asymmetric method to synthesize a single enantiomer of this compound would be a significant breakthrough. This could involve chiral catalysts that can differentiate between the two prochiral faces of a suitable precursor during the functionalization step.

Chiral Pool Starting Material: Enantiomerically pure this compound could serve as a valuable starting material in the "chiral pool" approach to synthesizing complex molecules like natural products. york.ac.uk

Synthesis of Chiral Ligands: The dibromo functionality allows for the introduction of two coordinating groups. By starting with an enantiomerically pure backbone, novel chiral ligands could be synthesized. These ligands could then be used in transition-metal catalysis to induce asymmetry in other reactions. For example, 1,5-dibromopentane (B145557) has been used to synthesize bisoxazoline ligands for asymmetric catalysis, suggesting a similar strategy could be applied here. mdpi.com

The development of asymmetric cycloaddition reactions using chiral catalysts highlights the power of this approach in creating optically pure molecules. nih.gov Applying similar principles to the synthesis or application of chiral this compound could yield unique and valuable molecular structures.

Exploration of Novel Catalytic Transformations and Derivatizations

The reactivity of the two C-Br bonds and the acetoxy group can be harnessed through modern catalytic methods to generate a diverse library of derivatives.

Unexplored transformations include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild conditions. uni-regensburg.de The C-Br bonds in this compound are prime candidates for radical generation via single-electron transfer, enabling novel coupling reactions that are not accessible through traditional thermal methods. A Cu(I)-catalyzed photochemical addition has already been reported for related acetoxy-dibromopropane systems, indicating the feasibility of this approach. oup.com

Dual Catalysis: Combining photoredox catalysis with other catalytic modes, such as organocatalysis or transition-metal catalysis, could enable complex, one-pot transformations. For example, one bromine could be functionalized via a photoredox-mediated reaction, while the other is transformed via a palladium-catalyzed cross-coupling.

Directed Reactions: The acetoxy group could be used to direct catalytic reactions to specific positions on the pentane (B18724) backbone, offering regiochemical control that would otherwise be difficult to achieve.

Table 2: Potential Catalytic Derivatizations of this compound

| Reaction Type | Catalyst System | Potential Product | Rationale |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / SPhos | 2-Acetoxy-1-bromo-5-arylpentane | Selective mono-arylation at the primary C-Br bond. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | 2-Acetoxy-1,5-diaminopentane | Introduction of primary or secondary amine functionalities. |

| Photoredox-mediated Alkylation | Ru(bpy)₃Cl₂ / Visible Light | 2-Acetoxy-1-bromo-5-alkylpentane | Formation of C(sp³)-C(sp³) bonds under mild conditions. |

| Enzymatic Desymmetrization | Pig Liver Esterase (PLE) | (S)-1,5-Dibromopentan-2-ol | Enantioselective hydrolysis of the racemic acetate (B1210297). |

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Acetoxy-functionalized Cyclopentene | Requires prior conversion of bromo groups to vinyl groups. |

Investigation of Applications in Emerging Materials Science and Chemical Biology

The unique bifunctional and chiral nature of this compound makes it an intriguing candidate for applications in advanced materials and as a tool for chemical biology.

Materials Science:

Polymer Synthesis: As a bifunctional monomer, this compound can be used in step-growth polymerization to create novel polyesters or polyethers after conversion of the bromo groups. Its precursor, 1,5-dibromopentane, is used to synthesize linking units for star-shaped polymers acs.org and macrocycles for liquid crystalline polymers acs.org. The acetoxy group in the backbone could impart unique properties, such as altered solubility, thermal characteristics, or a site for post-polymerization modification.

Functional Surface Coatings: The compound could be used to functionalize surfaces. One bromo group could anchor the molecule to a substrate, while the other remains available for further reaction, creating a tailored chemical interface.

Chemical Biology:

Synthesis of Bioactive Scaffolds: 1,5-dibromopentane is a known reagent in the synthesis of compounds with potential anticancer activity and for creating spirocyclic molecules sigmaaldrich.com. The introduction of the 2-acetoxy group provides an additional handle and a chiral center, enabling the synthesis of stereochemically defined analogues of biologically active compounds.

Chemical Probes: The molecule could be elaborated into chemical probes to study biological systems. For example, it could form the core of an activity-based probe for esterase or dehalogenase enzymes, where binding and catalysis would lead to a fluorescent or affinity-based signal.

Ionic Liquid Synthesis for Biotransformations: Chiral ionic liquids are gaining attention as media for enantioselective reactions, including enzyme-catalyzed processes. researchgate.net The structure of this compound is suitable for conversion into a chiral cation for an ionic liquid, which could then be explored as a novel solvent for biocatalysis. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-Acetoxy-1,5-dibromopentane, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via bromination of 1,5-pentanediol derivatives followed by acetylation. A common approach involves reacting 1,5-pentanediol with hydrobromic acid (HBr) under controlled conditions to produce 1,5-dibromopentane, followed by selective acetylation at the secondary alcohol position . Optimization parameters include:

- Molar ratios : Adjusting HBr stoichiometry to minimize di-brominated byproducts.

- Temperature : Maintaining 0–5°C during bromination to control exothermicity.

- Catalysts : Using acetic anhydride with a base (e.g., pyridine) for acetylation.

Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm regioselectivity and purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Store in cool (<25°C), dry conditions away from oxidizing agents .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct operations in a fume hood due to potential HBr release during decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 4.8–5.2 ppm (acetoxy group) and δ 3.4–3.6 ppm (brominated CH₂ groups).

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹.

- Elemental Analysis : Verify Br and C content against theoretical values (C₇H₁₀Br₂O₂: C 29.81%, H 3.57%, Br 56.64%) .

Advanced Research Questions

Q. How does this compound function as a precursor in synthesizing cyclohexane-1,1-diacetic acid derivatives?

- Methodological Answer : The compound’s bromine atoms enable nucleophilic substitution, while the acetoxy group allows deprotection to generate reactive intermediates. For example:

- Step 1 : Hydrolysis of the acetoxy group yields a diol, which undergoes cyclization with malonic acid derivatives.

- Step 2 : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups .

Monitor reaction progress via HPLC to track cyclization efficiency.

Q. What strategies resolve contradictory data in the kinetic analysis of this compound’s thermal decomposition?

- Methodological Answer :

- Triangulation : Combine TGA (thermal stability), GC-MS (decomposition byproducts), and FTIR (functional group changes) to identify inconsistencies.

- Control Experiments : Compare decomposition under inert (N₂) vs. oxidative (air) atmospheres to isolate degradation pathways .

- Statistical Validation : Apply Arrhenius modeling to reconcile divergent activation energy values from multiple trials.

Q. How can researchers design experiments to assess the ecological toxicity of this compound?

- Methodological Answer :

- In Vitro Assays : Use Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox) to measure acute toxicity.

- Degradation Studies : Simulate hydrolysis (pH 4–9) and photolysis (UV-Vis exposure) to identify persistent intermediates (e.g., HBr, acetic acid) .

- QSAR Modeling : Corrogate bromine substitution patterns with toxicity endpoints to predict environmental risks .

Q. What methodological frameworks ensure rigor in studying this compound’s reactivity in SN2 vs. SN1 mechanisms?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (DMSO-d₆ vs. H₂O) to distinguish between unimolecular and bimolecular pathways.

- Stereochemical Analysis : Monitor inversion/retention of configuration via chiral GC or polarimetry after substitution reactions.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and activation barriers .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.